EphB1-IN-10 - 2097512-73-5

EphB1-IN-10

Catalog Number: EVT-267448
CAS Number: 2097512-73-5
Molecular Formula: C17H15ClN4O2
Molecular Weight: 342.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EphB1-IN-10 is a potent and selective covalent inhibitor of receptor tyrosine kinase EphB1.
Overview

EphB1-IN-10 is a small molecule compound designed to selectively inhibit the EphB1 receptor, a member of the Eph receptor tyrosine kinase family. EphB1 plays a significant role in various cellular processes, including cell adhesion, migration, and proliferation, particularly in the context of cancer and neurodevelopment. The compound's design is based on structural insights into the EphB1 receptor, allowing for targeted therapeutic applications.

Source

The development of EphB1-IN-10 stems from research focused on the structural biology of Eph receptors and their ligands. Studies have highlighted the importance of these receptors in oncogenic signaling pathways and their potential as therapeutic targets in cancer treatment. The synthesis of this compound is detailed in various studies that explore its efficacy and specificity against EphB1.

Classification

EphB1-IN-10 is classified as a selective inhibitor of receptor tyrosine kinases, specifically targeting the EphB1 receptor. This classification places it within a broader category of compounds used to modulate signaling pathways involved in cancer progression and other diseases.

Synthesis Analysis

Methods

The synthesis of EphB1-IN-10 involves several key steps that utilize advanced organic chemistry techniques. The initial phase includes the design of the compound based on molecular docking studies that predict binding interactions with the EphB1 receptor. Following this, solid-phase peptide synthesis (SPPS) techniques are employed to construct the compound's backbone.

Technical Details

The synthesis typically begins with the coupling of protected amino acids on a resin, followed by deprotection and cyclization steps to form the desired cyclic structure. High-performance liquid chromatography (HPLC) is used for purification, ensuring that the final product meets purity standards exceeding 95%. Characterization techniques such as mass spectrometry (MALDI-TOF) confirm the molecular weight and structure of EphB1-IN-10.

Molecular Structure Analysis

Structure

EphB1-IN-10 features a complex molecular architecture designed to optimize binding to the EphB1 receptor. The structure includes key functional groups that enhance its interaction with the receptor's active site.

Data

The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. For instance, detailed structural data can be obtained from X-ray crystallography or NMR spectroscopy studies, which reveal how the compound fits into the binding pocket of EphB1.

Chemical Reactions Analysis

Reactions

EphB1-IN-10 undergoes specific chemical reactions that are crucial for its activity as an inhibitor. These include reversible binding interactions with the phosphorylated tyrosine residues on the EphB1 receptor.

Technical Details

The compound's mechanism involves competitive inhibition where it competes with natural ligands for binding to EphB1. Kinetic studies can provide insights into its inhibition constant (IC50) values, demonstrating its potency relative to other inhibitors.

Mechanism of Action

Process

EphB1-IN-10 exerts its effects by binding to the extracellular domain of the EphB1 receptor, preventing ligand-induced dimerization and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as cell migration and proliferation.

Data

Experimental data indicate that treatment with EphB1-IN-10 results in decreased phosphorylation levels of downstream targets associated with cell growth and survival pathways. This mechanism underscores its potential utility in therapeutic applications targeting cancers where EphB1 is overexpressed.

Physical and Chemical Properties Analysis

Physical Properties

EphB1-IN-10 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Its melting point and boiling point are determined through standard thermal analysis methods.

Chemical Properties

The compound exhibits specific reactivity patterns consistent with its functional groups, influencing its interactions with biological targets. For instance, it may show sensitivity to pH changes or oxidative conditions, which could affect its stability and efficacy.

Relevant Data or Analyses

Comprehensive analyses using techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) provide insights into its thermal stability and degradation profiles.

Applications

EphB1-IN-10 holds promise for various scientific uses, particularly in cancer research where modulation of EphB1 activity could lead to novel therapeutic strategies. Its application extends to:

  • Targeted Cancer Therapy: By inhibiting EphB1 signaling pathways implicated in tumor progression.
  • Neurodevelopmental Studies: Investigating roles in neuronal guidance and synaptic plasticity.
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing selectivity or reducing side effects.
Structural and Functional Characterization of EphB1

Molecular Architecture of EphB1 Receptor

Domain Organization

EphB1 is a receptor tyrosine kinase (RTK) featuring a conserved modular architecture critical for its function. Its extracellular region comprises an ephrin-binding domain that preferentially binds transmembrane ephrin-B ligands (ephrin-B1, -B2, -B3), initiating bidirectional signaling upon cell-cell contact [8]. This is followed by a cysteine-rich domain and two fibronectin type III repeats, which mediate receptor dimerization and clustering essential for signal amplification [3] [6]. The intracellular region contains a juxtamembrane segment with regulatory tyrosine residues, a tyrosine kinase domain catalyzing phosphotransfer, a sterile alpha motif (SAM) domain facilitating oligomerization, and a C-terminal PDZ-binding motif enabling interactions with scaffolding proteins [1] [2]. This multi-domain organization allows EphB1 to integrate extracellular cues with intracellular signaling cascades governing cell adhesion, migration, and compartmentalization.

Table 1: Key Structural Domains of EphB1 and Functional Impact of Cancer-Associated Mutations

DomainFunctional RoleCancer-Associated MutationsImpact on Function
Ephrin-Binding DomainLigand recognition and initiation of bidirectional signalingC61Y, R90C, R170W (CRC) [2]Disrupts ligand binding → impaired cell compartmentalization and repulsion
Fibronectin Type III RepeatsReceptor dimerization/clusteringR351L (CRC) [2]Reduces receptor clustering → aberrant cell sorting
Tyrosine Kinase DomainCatalytic phosphotransfer; Signal propagationD762N, R743W, G628W (CRC) [3]Loss of kinase activity → reduced STAT3/ERK signaling, abolished tumor suppression
Juxtamembrane RegionAutoregulation; Autophosphorylation sitesNot reportedN/A
SAM DomainReceptor oligomerizationNot reportedN/A
PDZ-Binding MotifScaffold protein recruitmentNot reportedN/A

Structural Determinants of Kinase Activity

The catalytic activity of EphB1 is tightly regulated by structural elements within its intracellular region. The juxtamembrane segment contains critical tyrosine residues (e.g., Y594) whose autophosphorylation relieves autoinhibition and facilitates kinase activation [2]. The kinase domain itself adopts a bilobal architecture common to protein kinases, with the N-lobe harboring the ATP-binding cleft and the C-lobe containing the catalytic loop. Mutations within this domain (e.g., R743W/Q, D762N) disrupt catalytic efficiency: R743 variants significantly reduce V~max~ without altering K~m~ (ATP), indicating impaired phosphotransfer rather than ATP binding [3]. Thermal shift assays reveal that mutants like G628W and R743W decrease the protein's melting temperature (T~m~), indicative of structural destabilization. Crucially, ATP-competitive inhibitors (e.g., dasatinib) stabilize both wild-type and mutant EphB1, confirming an intact ATP-binding site even in destabilized variants [3]. The SAM domain promotes higher-order oligomerization, essential for robust signal transduction, while the PDZ-binding motif recruits cytoplasmic adaptors (e.g., PDZ-RGS3) linking EphB1 to cytoskeletal remodeling and migration pathways [5] [7].

Comparative Analysis with Other EphB Receptors

EphB receptors (EphB1-B4) share significant sequence identity (>70% in kinase domains) yet exhibit distinct structural and functional properties. Kinase domain crystallography reveals that EphB1, B2, and B4 crystallize readily, whereas wild-type EphB3 requires a stabilizing point mutation (A899P) for structural determination. This mutation enhances EphB3’s soluble expression, intrinsic stability, and catalytic turnover without altering ligand binding [1]. Key structural differences include:

Table 2: Structural and Functional Comparison of EphB Receptor Kinase Domains

ReceptorKinase Domain Resolution (Å)Unique Structural FeaturesLigand PreferenceKey Functional Roles
EphB12.50 [1]Partially disordered activation loop in apo state; Lower thermal stability of cancer mutantsEphrin-B1, -B2, -B3Tumor suppression (CRC); Axon guidance; Neural progenitor regulation
EphB22.27 [1]Highly ordered activation loop; High stabilityEphrin-B1, -B2, -B3Synapse formation; Vascular development; Tumor angiogenesis
EphB32.20 (A899P mutant) [1]Requires A899P for crystallization; Enhanced stabilityEphrin-B1, -B3Compensates for EphB1 loss in axon guidance; Cell segregation
EphB42.50 (with staurosporine) [1]Stable co-crystallization with inhibitors; Venous identityEphrin-B2 (high affinity)Arteriovenous boundary formation; Angiogenesis; Melanoma migration

Functional divergence is evident:

  • Tumor Suppression vs. Promotion: EphB1 acts as a tumor suppressor in colorectal cancer (CRC), where mutations impair cell compartmentalization and enhance migration [2] [3]. In contrast, EphB4 promotes tumor angiogenesis and melanoma cell migration via RhoA activation [9].
  • Developmental Roles: EphB1 regulates GABAergic neuron-mediated cortical axon guidance independent of endothelial cells [5]. EphB2 and EphB4 are critical for vascular development, with EphB4-ephrin-B2 signaling establishing arterial-venous boundaries [7]. EphB4 forward signaling also enhances SDF-1-induced endothelial chemotaxis during angiogenesis [4].
  • Signaling Outputs: EphB1 activation inhibits STAT3 and ERK1/2 signaling in CRC cells [3]. EphB4 conversely activates RhoA to drive cytoskeletal reorganization and melanoma cell migration [9]. These differences arise from divergent cytoplasmic domain interactions and tissue-specific expression.

Properties

CAS Number

2097512-73-5

Product Name

EphB1-IN-10

IUPAC Name

2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.78

InChI

InChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22)

InChI Key

KAPOOVWPVJRQQM-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=NC=NC(NC3=CC=CC(OC)=C3)=C2C=C1)CCl

Solubility

Soluble in DMSO

Synonyms

EphB1IN10; EphB1 IN 10; EphB1-IN-10

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.